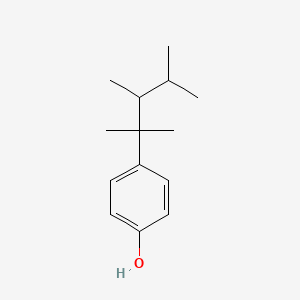![molecular formula C12H8N4S6 B13036410 4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole), commonly referred to as BTQBT, is a sulfur-containing organic compound. It is known for its planar stacking structure and has been extensively studied for its applications in organic thin-film transistors (OTFTs) due to its high field-effect mobility and unique electronic properties .
准备方法
BTQBT can be synthesized through various methods. One common approach involves the use of organic molecular-beam deposition under ultrahigh vacuum conditions . The synthesis typically involves the bromination of BTQBT followed by sequential oxidation with m-chloroperoxybenzoic acid, yielding the target compounds in good yields . The synthetic routes often include transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .
化学反应分析
BTQBT undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination of BTQBT followed by oxidation with m-chloroperoxybenzoic acid significantly alters its crystal packing, thermal stability, and optoelectronic properties . Common reagents used in these reactions include bromine and m-chloroperoxybenzoic acid. The major products formed from these reactions are various oxidized forms of BTQBT, such as 2,7-dibromo BTQBT and its oxidized derivatives .
科学研究应用
BTQBT has a wide range of scientific research applications. In chemistry, it is used as a building block for constructing high-performance organic semiconductors . In biology and medicine, BTQBT derivatives are explored for their potential use in bio-sensors and other diagnostic tools . In the industry, BTQBT is utilized in the fabrication of organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability . The compound’s unique electronic properties make it suitable for applications in flexible and large-area electronics .
作用机制
The mechanism by which BTQBT exerts its effects is primarily through its planar stacking structure, which facilitates efficient charge transport. The π–π stacking of the BTQBT layer is strongly aligned along the carrier transport direction, enhancing its field-effect mobility . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
相似化合物的比较
BTQBT is often compared with other organic semiconductors such as pentacene and polythiophene. While pentacene and polythiophene are known for their high mobility and stability, BTQBT offers unique advantages due to its planar stacking structure and high field-effect mobility . Another similar compound is tetracyanoquinodimethane (TCNQ), which shows n-type semiconducting behavior, whereas BTQBT primarily exhibits p-type behavior .
Conclusion
BTQBT is a versatile and highly valuable compound in the field of organic electronics. Its unique properties and wide range of applications make it a prominent material for future research and development in various scientific and industrial domains.
属性
分子式 |
C12H8N4S6 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
4,8-bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C12H8N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4,13-16H |
InChI 键 |
VSVUETUFDIWUGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C2C3=C(C(=C4SC=CS4)C5=C2NSN5)NSN3)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


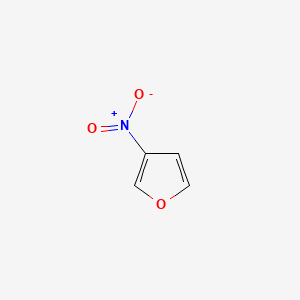
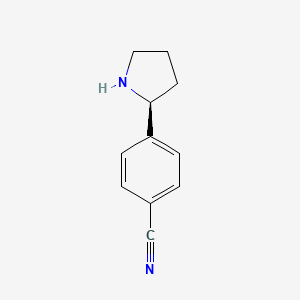
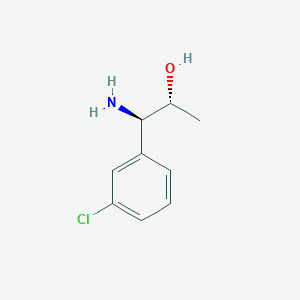
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
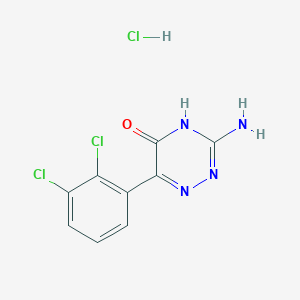
![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)

